molecular formula C20H18N2O2 B15147650 1-(benzyloxy)-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one

1-(benzyloxy)-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one

Cat. No.: B15147650
M. Wt: 318.4 g/mol
InChI Key: GIGVEXUOIRHGIA-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzyloxy)-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one typically involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Phenyl Group Addition: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction using phenyl chloride and a Lewis acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated benzimidazole derivatives.

Scientific Research Applications

1-(Benzyloxy)-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antibacterial agent.

    Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Material Science: Investigated for its potential use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 1-(benzyloxy)-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

    Receptor Binding: It can act as an agonist or antagonist by binding to specific receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

    1-(Benzyloxy)-2-iodo-4-tert-octylbenzene: Similar in structure but with an iodine atom and tert-octyl group.

    2-Phenylbenzimidazole: Lacks the benzyloxy group but shares the benzimidazole core.

Uniqueness: 1-(Benzyloxy)-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one is unique due to the presence of both benzyloxy and phenyl groups, which confer distinct chemical properties and biological activities compared to its analogs.

Properties

IUPAC Name

2-phenyl-1-phenylmethoxy-6,7-dihydro-5H-benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c23-18-13-7-12-17-19(18)21-20(16-10-5-2-6-11-16)22(17)24-14-15-8-3-1-4-9-15/h1-6,8-11H,7,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGVEXUOIRHGIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)N=C(N2OCC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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